molecular formula C9H11NO2S B6286656 2-(Allylsulfonyl)-6-methylpyridine CAS No. 2249891-86-7

2-(Allylsulfonyl)-6-methylpyridine

Cat. No.: B6286656
CAS No.: 2249891-86-7
M. Wt: 197.26 g/mol
InChI Key: LNZLRIHRDMHSBM-UHFFFAOYSA-N
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Description

2-(Allylsulfonyl)-6-methylpyridine is an organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their ability to participate in various chemical reactions. This compound features a pyridine ring substituted with an allylsulfonyl group at the 2-position and a methyl group at the 6-position. The presence of these functional groups imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfonyl)-6-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine, which is commercially available or can be synthesized through established methods.

    Sulfonylation: The 6-methylpyridine undergoes sulfonylation with allylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylsulfonyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The allylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfone derivatives with enhanced stability and reactivity.

    Substitution: Halogenated or nitrated pyridine derivatives with diverse chemical properties.

Scientific Research Applications

2-(Allylsulfonyl)-6-methylpyridine finds applications in various fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Allylsulfonyl)-6-methylpyridine involves its interaction with specific molecular targets. The allylsulfonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Methylsulfonyl)-6-methylpyridine: Similar structure but with a methylsulfonyl group instead of an allylsulfonyl group.

    2-(Allylsulfonyl)pyridine: Lacks the methyl group at the 6-position.

    6-Methyl-2-pyridinesulfonic acid: Contains a sulfonic acid group instead of an allylsulfonyl group.

Uniqueness: 2-(Allylsulfonyl)-6-methylpyridine is unique due to the presence of both the allylsulfonyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-6-prop-2-enylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-3-7-13(11,12)9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZLRIHRDMHSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)S(=O)(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249891-86-7
Record name 2-(Allylsulfonyl)-6-methylpyridine
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